molecular formula C13H21N5O4 B4364301 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE

Cat. No.: B4364301
M. Wt: 311.34 g/mol
InChI Key: ZMFKZDMTAXDEPO-UHFFFAOYSA-N
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Description

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a morpholine ring attached via an ethyl chain to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-methyl-1H-pyrazole to introduce the nitro group, followed by the alkylation of the pyrazole ring with an appropriate alkylating agent. The resulting intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to cross cell membranes, facilitating its intracellular effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activities and signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-(2-MORPHOLINOETHYL)PROPANAMIDE is unique due to its combination of a nitro-substituted pyrazole ring and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(5-methyl-4-nitropyrazol-1-yl)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-11-12(18(20)21)10-15-17(11)4-2-13(19)14-3-5-16-6-8-22-9-7-16/h10H,2-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKZDMTAXDEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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